14-Epi-triptolide

Description

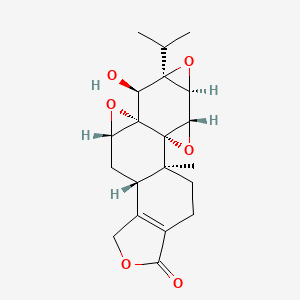

Structure

3D Structure

Properties

CAS No. |

144539-79-7 |

|---|---|

Molecular Formula |

C20H24O6 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(1S,2S,4S,5S,7R,8S,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1 |

InChI Key |

DFBIRQPKNDILPW-FKXGARDLSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@H]2O)O7)COC6=O)C |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Research

Total Synthesis Approaches: Methodological Advancements and Challenges

Subsequent methodological advancements have aimed to address these challenges. beilstein-journals.org For example, Yang's total synthesis utilized Eu(fod)₃ as a chelating agent to direct the reduction of the C-14 ketone, resulting in a nearly equimolar mixture of triptolide (B1683669) and 14-Epi-triptolide (47% yield for each). nih.govbeilstein-journals.org Other key challenges in the total synthesis of this class of compounds include the construction of the trans-decalin A/B-ring system and the installation of the three successive epoxides on the C-ring. nih.gov The development of more efficient and stereoselective methods for these transformations remains an active area of research. d-nb.info

Table 1: Comparison of C-14 Reduction Methods in Triptolide Total Synthesis

| Research Group | Reducing Agent | Additive/Catalyst | Ratio of Triptolide : this compound | Overall Yield |

| Berchtold (1980) | Sodium borohydride | None | 1 : 3.2 | 1.6% |

| Yang | Not specified | Eu(fod)₃ | 1 : 1 | Not specified |

Semisynthesis from Natural Precursors: Optimizing Research Yields and Purity

Given the difficulties associated with total synthesis, semisynthesis from readily available natural precursors, such as triptolide itself or related compounds from Tripterygium wilfordii, has become a more practical approach for obtaining this compound for research purposes. nih.govoup.com One common strategy involves the oxidation of triptolide to triptonide, followed by the non-stereoselective reduction of the C-14 ketone, which, as mentioned, often favors the formation of this compound. beilstein-journals.orgresearchgate.net

The purification of this compound from the reaction mixture is a critical step in optimizing yields and ensuring the high purity required for biological studies. Various chromatographic techniques are employed for this purpose. While specific details on the optimization of purification methods for this compound are not extensively documented in the provided search results, general methods for the purification of natural products and their derivatives, such as ultracentrifugation, ultrafiltration, and size-exclusion chromatography, can be applied. nih.govmdpi.com The choice of method depends on the scale of the synthesis and the desired level of purity. nih.gov

Analog Synthesis and Functionalization: Design for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs and the functionalization of the C-14 position are crucial for understanding the structure-activity relationships (SAR) of this class of compounds. nih.gov The C-14 hydroxyl group has been a primary target for modification to improve properties such as water solubility and to probe its role in biological activity. nih.govnih.gov

Research has shown that the introduction of various substituents at the C-14 position can significantly impact the biological profile of the molecule. For instance, the synthesis of C-14 hydroxyl-modified amine ester derivatives has been explored. frontiersin.org Additionally, novel C-14 heterocycle substituted epi-triptolide (B12829912) derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netresearchgate.net These studies have revealed that while the C-14β-hydroxyl group was initially considered essential for potent activity, derivatives with a C-14α-hydroxyl group, as in this compound, can still retain significant cytotoxicity. researchgate.netresearchgate.net Furthermore, the synthesis of prodrugs, where the C-14 hydroxyl is modified to enhance pharmacokinetic properties, has been a successful strategy, with some compounds entering clinical trials. nih.gov

Table 2: Examples of C-14 Functionalization of Epi-Triptolide for SAR Studies

| Modification | Rationale | Key Finding | Reference |

| Amine ester derivatives | Improve properties and regulate signaling pathways | Differentially regulates the expression of RXRα and inhibits cancer cell growth. | frontiersin.org |

| Heterocyclic substitution | Explore novel anticancer agents | C14β-aryl heterocycle aminomethyl substituent retained potent anticancer activity. | researchgate.netresearchgate.net |

| 1,2,3-Triazole hybrids | Reduce toxicity | A series of C-14 1,2,3-triazole-epi-Triptolide hybrids were designed and synthesized. | researchgate.net |

Stereochemical Research: Impact of C-14 Epimerization on Synthesis and Properties

The stereochemistry at the C-14 position plays a pivotal role in the synthesis and biological properties of triptolide and its epimers. The epimerization at C-14, which distinguishes triptolide from this compound, is a direct consequence of the non-stereoselective reduction of the C-14 ketone intermediate, triptonide, during both total and semisynthesis. nih.govbeilstein-journals.orgresearchgate.net

The orientation of the C-14 hydroxyl group has a profound impact on the molecule's biological activity. nih.gov Early research suggested that the β-orientation of the hydroxyl group in triptolide was crucial for its potent biological effects, possibly due to its ability to form a hydrogen bond that assists in the alkylation of biological targets. researchgate.net In contrast, this compound, with its α-oriented hydroxyl group, was initially found to be biologically inactive and unreactive towards propanethiol under conditions where triptolide reacted readily. researchgate.net

However, more recent studies have challenged this initial assessment, showing that some C-14 epi-triptolide derivatives retain significant biological activity. researchgate.netresearchgate.net This suggests a more complex structure-activity relationship than previously understood and highlights the importance of continued research into the stereochemical nuances of this compound. The C-14 hydroxyl group is a critical moiety for bioactivity, and modifications at this position have been extensively explored to modulate the compound's properties. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Conformational Analysis and its Influence on Biological Interactions

Computational modeling and structural analysis have revealed that the orientation of the C-14 hydroxyl group in 14-Epi-triptolide affects the molecule's ability to bind to target proteins. For instance, studies have shown that triptolide (B1683669), with its β-hydroxyl at C-14, forms a crucial covalent bond with the Cys342 residue of the human XPB protein, a component of the TFIIH transcription factor complex. biorxiv.orgbiorxiv.org This interaction is believed to be a primary reason for triptolide's potent biological activities, including its anti-inflammatory and anticancer effects. biorxiv.orgbiorxiv.org The altered stereochemistry in this compound may result in a different binding orientation or affinity for this and other cellular targets.

The conformational differences between triptolide and this compound can also impact their interactions with other cellular components. For example, the inhibition of transcription initiation by triptolide does not appear to drastically alter most microcompartments within the cell nucleus, suggesting a specific mode of action. nih.gov The conformational variance of this compound could lead to different effects on these sub-nuclear structures.

Comparative SAR of this compound versus Triptolide and Analogs

Comparative studies of the structure-activity relationships of this compound, triptolide, and their analogs have provided valuable insights into the structural requirements for their biological activities. A key finding is that the stereochemistry at the C-14 position plays a critical role.

This compound, with its C-14 α-hydroxyl group, generally exhibits reduced biological activity compared to triptolide, which has a C-14 β-hydroxyl group. google.com For example, this compound was found to be significantly less potent than triptolide in immunosuppression and apoptosis assays. google.com This suggests that the β-orientation of the hydroxyl group is crucial for optimal interaction with its biological targets.

However, modifications at the C-14 position of this compound have yielded interesting results. The introduction of different substituents at this position has been explored to understand their impact on activity. For instance, the synthesis of C-14 heterocyclic substituted epi-triptolide (B12829912) derivatives has shown that while some modifications can retain cytotoxicity, they are often less potent than triptolide itself. mdpi.comresearchgate.net

The following table summarizes the comparative cytotoxic activity of some triptolide analogs:

| Compound | Cell Line | IC50 (nM) | Reference |

| Triptolide | HT-29 | 2.1 | researchgate.net |

| 14-methyl-epitriptolide | HT-29 | 22 | researchgate.net |

| 14-deoxy-14-α-fluoro-triptolide | A549 | 8.3 | researchgate.net |

| 14-deoxy-14-α-fluoro-triptolide | HT-29 | 0.7 | researchgate.net |

These findings underscore the sensitivity of the biological activity to the stereochemistry and substitution at the C-14 position.

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is an abstract concept that describes the essential spatial arrangement of molecular features necessary for a molecule to interact with a specific biological target and exert its effect. patsnap.com For triptolide and its analogs, including this compound, several key pharmacophoric features have been identified.

The crucial structural elements for the biological activity of triptolide are believed to include:

The three epoxide rings (7,8-epoxide, 9,11-epoxide, and 12,13-epoxide). nih.govmdpi.com

The α,β-unsaturated lactone ring (D-ring). researchgate.net

The hydroxyl group at the C-14 position. nih.govmdpi.com

Disruption of these features often leads to a significant loss of activity. For instance, opening of the 12,13-epoxide ring has been shown to eliminate the immunosuppressive functions of triptolide. nih.gov Similarly, the C-14 hydroxyl group is considered essential for its anti-inflammatory and immunosuppressive effects. nih.gov

While this compound possesses these core structural elements, the altered stereochemistry at C-14 distinguishes its pharmacophore from that of triptolide. This difference in the spatial arrangement of the hydroxyl group likely accounts for the observed differences in their biological activities.

Computational pharmacophore modeling based on experimental data can help to refine our understanding of these structural requirements. plos.org Such models can guide the design of new analogs with improved activity and selectivity.

Rational Design and Synthesis of Mechanistic Probes

To further elucidate the mechanism of action of this compound and to identify its cellular targets, researchers have employed the rational design and synthesis of mechanistic probes. These probes are typically analogs of the parent compound that incorporate a reporter group, such as a fluorescent tag or a reactive group for "click chemistry," allowing for their visualization or covalent attachment to target proteins.

For example, fluorescently-labeled chemical probes of triptolide derivatives have been designed and synthesized to study their molecular mechanisms. mdpi.comnih.gov These probes can be used in cellular imaging studies to determine the subcellular localization of the compound and to identify its binding partners.

Another approach involves the synthesis of derivatives with functionalities suitable for click chemistry, a set of powerful and reliable reactions for joining small molecular units. frontiersin.orgnih.gov For instance, C-14 triazole-substituted epi-triptolide derivatives have been synthesized. frontiersin.orgnih.gov Although these initial derivatives showed weak cytotoxic activity, they represent valuable tools for future studies aimed at identifying the cellular targets of this compound. frontiersin.orgnih.gov

The synthesis of such probes is a critical step in understanding the complex pharmacology of this compound and for the development of more potent and selective therapeutic agents.

Molecular and Cellular Mechanisms of Action Research

Identification and Validation of Molecular Targets and Binding Partners

Research into the molecular interactions of triptolide (B1683669), from which 14-Epi-triptolide is derived, has revealed specific binding partners that are crucial to its biological activities. These interactions are central to its anti-inflammatory, immunosuppressive, and anti-tumor effects. google.comaacrjournals.org

Proteomic and Interactomic Approaches for Target Elucidation

To identify the cellular targets of triptolide and its derivatives, researchers have employed proteomic and interactomic approaches. nih.gov These methods allow for a broad screening of protein interactions within the cell. nih.gov Studies have utilized techniques such as affinity purification coupled with mass spectrometry to isolate and identify proteins that directly bind to triptolide. frontlinegenomics.com

Bioinformatic analyses of large-scale datasets, such as The Cancer Genome Atlas (TCGA), have been used to predict potential targets. nih.gov For instance, the C-X-C chemokine receptor type 4 (CXCR4) was identified as a potential target of triptolide in stomach adenocarcinoma by cross-referencing differentially expressed genes in the tumor microenvironment with predicted triptolide targets. nih.gov Molecular docking simulations further supported a high binding affinity between triptolide and CXCR4. nih.gov

These comprehensive approaches have been instrumental in moving beyond a single-target perspective and revealing the complex network of interactions that triptolide and its analogs engage in within a cellular context. aacrjournals.org

Enzymatic Activity Modulation and Inhibition Mechanisms (e.g., XPB ATPase)

A primary and well-characterized molecular target of triptolide is the Xeroderma pigmentosum group B (XPB) protein, a subunit of the general transcription factor TFIIH. mdpi.commdpi.comnih.gov Triptolide covalently binds to a specific cysteine residue (Cys342) in the human XPB protein. mdpi.combiorxiv.org This irreversible binding leads to the inhibition of the DNA-dependent ATPase activity of XPB. mdpi.comnih.govelifesciences.org

The inhibition of XPB's ATPase activity is critical as it disrupts the protein's function in both transcription initiation and nucleotide excision repair (NER). mdpi.commdpi.com While triptolide inhibits the ATPase activity, it does not appear to affect the conventional DNA helicase activity of XPB. nih.gov The blockage of the ATPase function is sufficient to stall the transcription machinery, leading to a global repression of RNA Polymerase II-mediated transcription. mdpi.comnih.gov This mechanism is believed to be central to the cytotoxic and anti-proliferative effects of triptolide. mdpi.commdpi.com

It is important to note that the inhibitory effect on XPB ATPase activity is specific, as studies have shown that triptolide does not significantly inhibit other enzymes like DNA topoisomerase I or interfere with DNA synthesis directly. aacrjournals.org

| Enzyme/Protein | Effect of Triptolide | Mechanism of Action | Reference |

|---|---|---|---|

| XPB ATPase | Inhibition | Covalent binding to Cys342, blocking ATP hydrolysis. | mdpi.comnih.gov |

| XPB Helicase | No significant effect | - | nih.gov |

| DNA Topoisomerase I | No significant inhibition | - | aacrjournals.org |

Receptor Binding Studies and Ligand-Receptor Interactions (e.g., PTHrP)

Recent studies have explored the interaction of triptolide with other proteins, including the parathyroid hormone-related protein (PTHrP). nih.gov PTHrP is a key regulator in bone metabolism and is implicated in cancer-induced bone disease. nih.govmdpi.com

Molecular docking simulations have predicted a stable interaction between triptolide and PTHrP, with a notable binding energy. nih.gov Further validation through microscale thermophoresis (MST) assays confirmed this direct binding, demonstrating a moderate dissociation constant (Kd) of 2.24 μM for the interaction between triptolide and PTHrP(1-34). nih.gov This interaction is significant as it suggests a novel mechanism by which triptolide may interfere with PTHrP-mediated signaling pathways that contribute to osteoclast activation and bone resorption. nih.gov

The binding of triptolide to PTHrP highlights the compound's potential to modulate cellular processes through direct ligand-receptor interactions, expanding its known mechanisms of action beyond transcription inhibition. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of this compound and its parent compound, triptolide, are also mediated through the modulation of critical intracellular signaling pathways. These pathways are often dysregulated in various diseases, including cancer and inflammatory conditions.

NF-κB Pathway Regulation Research

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. mdpi.commdpi.com Multiple studies have demonstrated that triptolide is a potent inhibitor of NF-κB activation. mdpi.commdpi.comresearchgate.netnih.govscienceopen.com

Triptolide's inhibitory effect on the NF-κB pathway occurs at the level of transcription. mdpi.com It has been shown to suppress the transactivation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other downstream target genes. mdpi.comnih.gov This inhibition is not due to a disruption of the upstream signaling events such as the phosphorylation of IκBα or the nuclear translocation of NF-κB. nih.gov Instead, the inhibition of the XPB subunit of TFIIH by triptolide blocks the general transcription machinery required for NF-κB to activate its target genes. nih.gov

This mechanism of inhibiting NF-κB-mediated transcription contributes significantly to the anti-inflammatory and immunosuppressive properties of triptolide. mdpi.comnih.gov For example, triptolide has been shown to inhibit NF-κB in the context of glioma, acute pancreatitis, and breast cancer-induced osteoclastogenesis. mdpi.comresearchgate.netfrontiersin.org

STAT3 Signaling Cascade Investigations

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another crucial cascade involved in cell proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is frequently observed in various cancers. mdpi.com

Research has indicated that triptolide can effectively inhibit the STAT3 signaling cascade. mdpi.comresearchgate.net Studies have shown that triptolide treatment can lead to a reduction in the phosphorylation of STAT3. mdpi.comresearchgate.net This inhibition of STAT3 phosphorylation prevents its activation and subsequent translocation to the nucleus, thereby downregulating the expression of STAT3-mediated genes that are critical for cancer cell proliferation and survival. mdpi.com

In some contexts, the inhibition of the STAT3 pathway by triptolide has been linked to the regulation of the Janus kinase (JAK)/STAT pathway. researchgate.netnih.gov Molecular docking studies have suggested a potential binding interaction between triptolide and both JAK2 and STAT3, indicating a possible direct or indirect mechanism of inhibition. nih.gov

| Signaling Pathway | Effect of Triptolide | Key Molecular Events | Reference |

|---|---|---|---|

| NF-κB | Inhibition of transactivation | Inhibition of XPB-dependent transcription of NF-κB target genes. | mdpi.comnih.gov |

| STAT3 | Inhibition | Reduction of STAT3 phosphorylation. | mdpi.comresearchgate.net |

Wnt/β-Catenin Pathway Interventions

Research indicates that the broader class of compounds to which this compound belongs, such as triptolide, can influence the Wnt/β-catenin signaling pathway. The Wnt pathway is crucial in cell development, differentiation, and tissue homeostasis. frontiersin.orgmdpi.comnih.gov Its dysregulation is often implicated in cancer, making it a target for therapeutic intervention. frontiersin.org The canonical Wnt/β-catenin pathway involves the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus to activate target genes responsible for cell proliferation and survival. frontiersin.orgmdpi.comnih.gov

Studies have shown that triptolide can inhibit the Wnt signaling pathway. tandfonline.com For instance, in the context of diabetic kidney disease, triptolide has been observed to inhibit the Wnt3α/β-catenin signaling pathway, which can improve conditions like high-glucose-induced epithelial-mesenchymal transition (EMT) of podocytes. mdpi.com Another study highlighted that minnelide, a water-soluble prodrug of triptolide, inhibits tumor growth by downregulating the Wnt signaling pathway, among other mechanisms. tandfonline.com

MAPK and PI3K/Akt Pathway Disruptions

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell division. cancercommons.org The pathway involves several key proteins, and its abnormal activation is a common feature in many cancers. cancercommons.org The MAPK family includes isoforms such as ERK, JNK, and p38 MAPK. nih.govfrontiersin.org

Triptolide has been shown to modulate MAPK pathways. For example, it can inhibit the serum-stimulated activation of ERK MAPK while increasing the basal activation of JNK1 and p38 MAPK. nih.gov The activation of the p38 MAPK pathway, in particular, has been associated with the induction of apoptosis in pituitary tumor cells. frontiersin.org

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a major regulator of cell growth, metabolism, and survival. ijbs.comaging-us.com Triptolide and its analogs have been shown to disrupt this pathway in various cell types.

In nasopharyngeal carcinoma cells, triptolide was found to induce apoptosis and inhibit proliferation in a manner dependent on the PI3K/Akt pathway. nih.gov It achieved this by inhibiting the phosphorylation of Akt. nih.gov Similarly, in diabetic kidney disease models, triptolide was observed to alleviate high glucose-induced epithelial-mesenchymal transition by inactivating the PI3K/Akt pathway. ijbs.com This effect was associated with an increase in the levels of PTEN, a negative regulator of the PI3K/Akt pathway. ijbs.com

Furthermore, triptolide has been reported to reduce the phosphorylation levels of Akt, which ultimately leads to apoptosis in non-small cell lung cancer cells. nih.gov It can also interfere with the interaction between MDM2 and the transcription factor REST, leading to increased expression of the p85 regulatory subunit of PI3K and subsequent inhibition of Akt activation. oncotarget.com

mTOR Pathway Modulation Studies

The mechanistic target of rapamycin (B549165) (mTOR) is a protein kinase that plays a central role in regulating cellular proliferation, apoptosis, and autophagy by integrating various extracellular and intracellular signals. mdpi.com The mTOR signaling pathway is frequently dysregulated in cancer. mdpi.com

Triptolide has been found to modulate the mTOR pathway. In diabetic kidney disease, triptolide can restore autophagy and alleviate fibrosis by targeting the miR-141-3p/PTEN/Akt/mTOR pathway. nih.govfrontiersin.org Specifically, triptolide treatment leads to the downregulation of phosphorylated Akt and mTOR. nih.gov In human prostate cancer cells, triptolide induces autophagy by activating the CaMKKβ-AMPK signaling pathway, which in turn inhibits mTOR. researchgate.net Some natural health products, including triptolide, have been noted to inhibit important cancer stem cell pathways such as PI3K/Akt/mTOR. integrativeonc.org

Effects on Core Cellular Processes

Apoptosis Induction and Molecular Pathways of Cell Death

Apoptosis is a form of programmed cell death essential for maintaining tissue homeostasis. mdpi.com It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases. mdpi.comencyclopedia.pub

Triptolide is a potent inducer of apoptosis in various cancer cells through multiple mechanisms. nih.govspandidos-publications.com It has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines. nih.govaacrjournals.org

Molecular Pathways of Triptolide-Induced Apoptosis:

Mitochondrial Pathway: Triptolide can induce apoptosis via the mitochondrial pathway by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-XL, and upregulating pro-apoptotic proteins such as Bax. mdpi.comnih.gov This leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which in turn activates caspases 9 and 3. mdpi.com

Caspase Activation: Triptolide treatment leads to the activation of key executioner caspases, including caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9. researchgate.netnih.gov The cleavage of PARP by caspases is another hallmark of apoptosis observed following triptolide treatment. researchgate.net

p53-Dependent and Independent Mechanisms: Triptolide can induce apoptosis through both p53-dependent and p53-independent pathways. mdpi.com In cells with functional p53, triptolide can enhance p53 activity, leading to increased expression of pro-apoptotic proteins. mdpi.comaacrjournals.org

Inhibition of Survival Pathways: As discussed previously, triptolide's ability to inhibit survival signaling pathways like PI3K/Akt and NF-κB contributes to its pro-apoptotic effects. nih.govnih.gov

Autophagy Modulation and its Mechanistic Role

Autophagy is a cellular process involving the degradation of cellular components through lysosomes, playing a critical role in maintaining cellular homeostasis. nih.gov Triptolide has been shown to modulate autophagy in various contexts.

In some cancer cells, triptolide can induce autophagy. researchgate.net For instance, in human prostate cancer cells, triptolide stimulates the endoplasmic reticulum (ER) stress response, leading to an increase in intracellular free calcium. researchgate.net This activates the CaMKKβ-AMPK signaling pathway, which subsequently inhibits mTOR and activates ULK1 and Beclin 1, ultimately resulting in autophagy. researchgate.net

Conversely, in the context of diabetic kidney disease, where autophagy is inhibited, triptolide has been shown to restore autophagy. nih.govfrontiersin.org It achieves this by regulating the miR-141-3p/PTEN/Akt/mTOR pathway, leading to the alleviation of fibrosis. nih.gov The modulation of autophagy by triptolide can also be influenced by its impact on oxidative stress and cytoplasmic calcium levels. spandidos-publications.com

Cell Cycle Arrest and Checkpoint Control Mechanisms

The cell cycle is a series of events that leads to cell division and replication. Cell cycle checkpoints are control mechanisms that ensure the proper progression through the cell cycle. Triptolide has been demonstrated to induce cell cycle arrest at different phases in various cancer cell lines. spandidos-publications.comfrontiersin.org

In human renal cell carcinoma cells, triptolide exposure led to an accumulation of cells in the S phase. nih.gov This was associated with the reduced expression of cell cycle checkpoint regulators such as cyclin A, cyclin B, CDK1, CDK2, and retinoblastoma (Rb) proteins. nih.gov In other cancer models, triptolide has been reported to cause G1 phase arrest. researchgate.netmdpi.com This can be mediated by inhibiting the Cyclin D1/CDK4-Rb signaling pathway. mdpi.com Furthermore, triptolide has been observed to reduce the levels of the cell cycle inhibitor p21WAF1/CIP1 in certain prostate cancer cells. aacrjournals.org The induction of cell cycle arrest by triptolide is often linked to its ability to trigger apoptosis. nih.gov

Angiogenesis Inhibition: Cellular and Molecular Basis

There is no available scientific evidence to suggest that this compound functions as an angiogenesis inhibitor.

In contrast, its epimer, triptolide , is recognized as a potent inhibitor of angiogenesis. nih.gov Research has shown that triptolide exerts its anti-angiogenic effects through multiple molecular pathways. It has been found to significantly block tumor angiogenesis and progression in murine models. nih.gov The mechanisms underlying this inhibition include the downregulation of key proangiogenic receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie2, in human umbilical vein endothelial cells. nih.gov While the inhibition of VEGFR-2 appears to be an earlier event, the disruption of Tie2 signaling also plays a crucial role in triptolide's ability to impede endothelial cell proliferation and the formation of vascular networks. nih.gov Further studies have confirmed triptolide's role in suppressing angiogenesis by inhibiting the ERK1/2-HIF1-α-VEGFA signaling pathway. frontiersin.org

Epigenetic Modulations and Gene Expression Regulation

Histone Modification Enzyme Interactions

No studies have been published detailing the interactions between this compound and histone modification enzymes.

For triptolide , research indicates it can indirectly influence histone modifications. Triptolide is a known inhibitor of global transcription through its targeting of the XPB subunit of the transcription factor TFIIH, which leads to the degradation of RNA Polymerase II (RNAPII). biorxiv.org Recent studies have shown that this inhibition of transcription initiation and subsequent degradation of RNAPII results in the hyperacetylation of histones (specifically H3K9ac, H3K18ac, H4K5ac, and H2B) at active gene promoters. biorxiv.org This suggests that ongoing transcription by RNAPII is required for maintaining normal levels of histone deacetylation, and by halting this process, triptolide indirectly causes an accumulation of acetylated histones. biorxiv.org Histone modifications are critical for regulating gene expression, with acetylation generally leading to a more open chromatin structure that facilitates transcription. creative-diagnostics.com The enzymes responsible, histone acetyltransferases (HATs) and histone deacetylases (HDACs), control the balance of this modification. creative-diagnostics.com

DNA Methylation Pattern Alterations (e.g., via DNMT1, DCTPP1)

There is no research available on the effects of this compound on DNA methylation patterns or its interaction with enzymes such as DNMT1 or DCTPP1.

Conversely, triptolide has been identified as the first known non-covalent inhibitor of dCTP pyrophosphatase 1 (DCTPP1). acs.orgnih.gov This is a significant finding, as it links triptolide to the regulation of DNA methylation. Studies have demonstrated that triptolide and its analogs act synergistically with nucleoside analog DNA methyltransferase (DNMT) inhibitors, such as decitabine (B1684300). biorxiv.org The mechanism involves triptolide's inhibition of DCTPP1, which prevents the hydrolysis of the activated form of decitabine (5-aza-deoxycytidine triphosphate). biorxiv.org This action enhances the incorporation of the nucleoside analog into DNA, which in turn traps and leads to the degradation of DNMT1, and to a lesser extent DNMT3A and DNMT3B. biorxiv.orgbiorxiv.org The ultimate result is an enhanced and more durable demethylation of DNA and re-expression of tumor-suppressor genes that were silenced epigenetically. biorxiv.org

| Compound | Target Enzyme | Mechanism | Effect on DNA Methylation | Reference |

|---|---|---|---|---|

| Triptolide | DCTPP1 (dCTP pyrophosphatase 1) | Non-covalent inhibition of DCTPP1's pyrophosphatase activity. | Enhances DNA demethylation when combined with DNMT inhibitors by increasing the availability of the inhibitor's active form. | nih.govbiorxiv.org |

| Triptolide (in combination with Decitabine) | DNMT1, DNMT3A, DNMT3B | Promotes the trapping and degradation of DNMT enzymes. | Leads to global DNA demethylation and re-expression of silenced genes. | biorxiv.orgbiorxiv.org |

Preclinical Investigations of Biological Activities and Pathway Modulation in Disease Models Mechanistic Focus

Research in Cancer Cell Lines and Organoids: Molecular Mechanisms of Growth Inhibition

14-Epi-triptolide, a derivative of the natural compound triptolide (B1683669), has been the subject of preclinical research to understand its potential as an anticancer agent. These investigations in various cancer cell lines and more complex organoid models have focused on elucidating the molecular mechanisms that underpin its ability to inhibit cancer growth. Triptolide and its analogs, including this compound, are known to exert their effects through a multitude of pathways, often leading to cell cycle arrest and apoptosis (programmed cell death). nih.govspandidos-publications.com A primary mechanism of action for triptolide is the inhibition of transcription, a fundamental process for cell growth and survival. aacrjournals.orgbiorxiv.org It achieves this by targeting the TFIIH complex, a crucial component of the transcription machinery, which in turn leads to the downregulation of short-lived messenger RNAs (mRNAs) that code for proteins essential for cancer cell proliferation. aacrjournals.orgfrontiersin.org

Research has demonstrated the effects of triptolide and its derivatives across a range of cancer types, with each exhibiting distinct molecular responses.

Breast Cancer: In breast cancer cell lines such as MCF-7 and MDA-MB-231, triptolide has been shown to suppress growth by inhibiting cell viability and the ability to form colonies. jst.go.jp A key molecular target identified is the high-mobility group box 1 (HMGB1) protein. jst.go.jp Triptolide treatment leads to a decrease in both the expression and release of HMGB1. jst.go.jp This, in turn, downregulates downstream signaling molecules like Toll-like receptor 4 (TLR4) and the transcription factor nuclear factor-kappaB (NF-κB), both of which are involved in cancer development. jst.go.jp Furthermore, triptolide has been observed to modulate the expression of various cell cycle-related genes, inducing S-phase arrest in MCF-7 cells. researchgate.net In MDA-MB-231 cells, it promotes apoptosis through the activation of caspase-3 and subsequent cleavage of PARP. researchgate.net

Prostate Cancer: In primary cultures of human prostatic epithelial cells, triptolide has demonstrated a dual effect. At lower concentrations, it inhibits cell proliferation and induces a state resembling senescence. aacrjournals.org At higher concentrations, it triggers apoptosis, which is associated with the nuclear accumulation of the p53 tumor suppressor protein. aacrjournals.org However, paradoxically, the levels of p53 target genes, such as p21 and HDM2, were found to be reduced. aacrjournals.org

Leukemia: Acute myeloid leukemia (AML) cell lines have shown particular sensitivity to triptolide. tandfonline.comfrontiersin.org The compound induces apoptosis in a dose-dependent manner in cell lines like MV-4-11 and THP-1. frontiersin.org The pro-apoptotic effect is mediated through the mitochondrial pathway, involving the release of cytochrome C and the activation of caspases. tandfonline.com Triptolide also downregulates anti-apoptotic proteins like XIAP and Mcl-1. tandfonline.com Furthermore, it has been found to cause DNA damage by downregulating the WSTF-RPB1 complex, which is involved in maintaining genome integrity. tandfonline.com

Lung Cancer: In taxol-resistant human lung adenocarcinoma cells (A549/TaxR), triptolide has been shown to inhibit proliferation, induce S-phase cell cycle arrest, and promote apoptosis. nih.gov A significant molecular mechanism identified in this context is the reversal of the epithelial-mesenchymal transition (EMT) phenotype. nih.gov Triptolide achieves this by suppressing the p70S6K/GSK3/β-catenin signaling pathway. nih.gov

Colorectal Cancer: Triptolide has been shown to inhibit the growth of colorectal cancer cells both in vitro and in vivo. frontiersin.org Mechanistically, it inhibits transcription mediated by RNA polymerase II and also reduces RNA polymerase III-mediated transcription by preventing the formation of the TFIIIB complex at target genes. frontiersin.org

The following table summarizes the molecular responses of different cancer types to triptolide treatment.

| Cancer Type | Cell Lines/Model | Key Molecular Responses |

| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of HMGB1 expression and release, downregulation of TLR4 and NF-κB, S-phase arrest, caspase-3 activation, PARP cleavage. jst.go.jp |

| Prostate Cancer | Primary prostatic epithelial cells | Low concentration: senescence-like phenotype. High concentration: apoptosis, nuclear accumulation of p53. aacrjournals.org |

| Leukemia (AML) | MV-4-11, THP-1 | Caspase-dependent apoptosis, downregulation of XIAP and Mcl-1, downregulation of WSTF-RPB1 complex. tandfonline.comfrontiersin.org |

| Lung Cancer | A549/TaxR (taxol-resistant) | S-phase arrest, apoptosis, reversal of EMT via inhibition of p70S6K/GSK3/β-catenin pathway. nih.gov |

| Colorectal Cancer | Colorectal cancer cells | Inhibition of RNA polymerase II and III-mediated transcription. frontiersin.org |

A significant area of research is the ability of triptolide and its derivatives to sensitize cancer cells that have become resistant to conventional chemotherapies. nih.gov

In taxol-resistant lung adenocarcinoma cells, triptolide was found to reverse chemoresistance by inhibiting the epithelial-mesenchymal transition (EMT), a process associated with drug resistance. nih.gov This was achieved through the inhibition of the p70S6K/GSK3/β-catenin signaling pathway. nih.gov

Furthermore, triptolide has been shown to enhance the sensitivity of cancer cells to DNA methyltransferase inhibitors (DNMTi) like decitabine (B1684300). biorxiv.org The mechanism involves the inhibition of dCTP pyrophosphatase 1 (DCTPP1), an enzyme whose high expression is associated with resistance to nucleoside DNMTi. biorxiv.orgnih.gov By inhibiting DCTPP1, triptolide enhances the efficacy of these agents, suggesting a synergistic therapeutic approach. biorxiv.org

Studies have also indicated that triptolide can overcome multidrug resistance. Tumor cells that overexpress the multidrug resistance gene 1 (MDR1) and are resistant to drugs like Taxol remain sensitive to triptolide. aacrjournals.org

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. Triptolide has shown potential in targeting these cells.

The NF-κB signaling pathway is crucial for the survival of CSCs. nih.gov Pharmacological inhibition of NF-κB with agents like triptolide has been shown to reverse the epithelial-mesenchymal transition, and reduce self-renewal activity and stem cell-related signaling in breast cancer models. nih.gov Triptolide's ability to inhibit NF-κB activity is a key molecular underpinning of its effect on CSCs. nih.gov

Sensitization of Resistant Cell Lines: Mechanistic Insights

Research in Inflammatory and Immune Cell Models: Molecular Basis of Immunomodulation

Beyond its anticancer effects, this compound and its parent compound, triptolide, possess potent anti-inflammatory and immunosuppressive properties. nih.gov Research in various inflammatory and immune cell models has begun to unravel the molecular mechanisms behind these activities.

Triptolide has a profound impact on the production of cytokines, which are key signaling molecules in the immune system. It generally acts to suppress the production of pro-inflammatory cytokines. spandidos-publications.com

In macrophage cell models, triptolide has been shown to potently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 upon stimulation with lipopolysaccharide (LPS). nih.govnih.gov This inhibition is often linked to the suppression of the NF-κB signaling pathway, a master regulator of inflammation. nih.govnih.gov Triptolide inhibits the transactivation of the p65 subunit of NF-κB, thereby preventing the transcription of many pro-inflammatory genes. nih.gov

In the context of Crohn's disease models, triptolide has been shown to regulate the IL-6/STAT3/SOCS3 signaling pathway. nih.gov It induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which in turn inhibits the STAT3 pathway, leading to a reduction in inflammatory responses. nih.gov

Furthermore, triptolide can modulate the NLRP3 inflammasome, a protein complex involved in the production of IL-1β and IL-18. mdpi.com By inhibiting the activation of the NLRP3 inflammasome, triptolide can reduce the release of these potent pro-inflammatory cytokines. mdpi.com

The following table summarizes the effects of triptolide on cytokine production and related signaling pathways.

| Cell/Disease Model | Effect on Cytokines | Key Signaling Pathways Modulated |

| Macrophages (LPS-stimulated) | Decreased TNF-α, IL-1β, IL-6 | Inhibition of NF-κB pathway. nih.govnih.gov |

| Crohn's Disease Model | Reduced pro-inflammatory cytokines | Regulation of IL-6/STAT3/SOCS3 signaling. nih.gov |

| General Inflammatory Models | Decreased IL-1β, IL-18 | Inhibition of NLRP3 inflammasome activation. mdpi.com |

Triptolide also influences the differentiation and activation of various immune cells.

T Cells: Triptolide has been shown to inhibit T cell function and activation. mdpi.com It can suppress the expression of interleukin-2 (B1167480) (IL-2), a critical cytokine for T cell proliferation. mdpi.com In models of systemic lupus erythematosus, triptolide has been found to upregulate regulatory T cells (Tregs), which have an immunosuppressive function, and inhibit the formation of pro-inflammatory Th17 cells by targeting the AKT/mTOR/p70S6K pathway. mdpi.com

Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells that initiate adaptive immune responses. Triptolide can suppress the maturation and differentiation of DCs, thereby dampening the initiation of immune responses. nih.govnih.gov

Macrophages: In addition to inhibiting cytokine production, triptolide can influence macrophage differentiation. In a model of colitis, triptolide treatment suppressed the differentiation of macrophages into a pro-inflammatory M1 phenotype and enhanced the levels of anti-inflammatory M2-associated factors. frontiersin.org

Autoimmune Disease Models: Investigating Pathway Perturbation

This compound, also known as epitriptolide, is a diterpenoid epoxide and a stereoisomer of triptolide, a major bioactive compound isolated from the traditional Chinese medicine Tripterygium wilfordii. ontosight.ai Its distinct three-dimensional structure results in a different biological activity profile compared to its more extensively studied epimer, triptolide. Research into the specific mechanisms of this compound in models of autoimmune disease has highlighted its potential as an immunomodulatory agent through the perturbation of specific signaling pathways.

Scientific investigation has identified this compound as possessing potent immunosuppressive and anti-inflammatory properties. ontosight.ai The primary mechanisms underlying these effects are linked to its ability to interfere with key cellular processes that drive autoimmune responses. In the context of autoimmune disease models, the compound has been shown to inhibit the activation and proliferation of T-cells, which are critical mediators of autoimmune pathology. ontosight.ai Furthermore, it demonstrates anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. ontosight.ai

Another identified mechanism of action is the potential for this compound to function as an inhibitor of heat-shock factor 1 (HSF1). google.com HSF1 is a major transcription factor that responds to cellular stress and has been implicated in inflammatory and immune responses. google.com By inhibiting HSF1, this compound may disrupt downstream gene expression involved in cellular stress and inflammatory pathways, contributing to its immunomodulatory effects. google.com

It is important to note a historical perspective on the compound's activity. Early research from 1974 characterized this compound as biologically inactive in the context of in vivo antileukemic activity when compared directly to triptolide. researchgate.net This lack of activity was attributed to its chemical stability and unreactivity toward nucleophiles like the thiol groups found in cysteine residues of proteins, a proposed mechanism for triptolide's bioactivity. researchgate.net However, more recent assessments confirm its distinct biological activities, including immunosuppressive and anti-inflammatory effects, suggesting that its mechanisms of action may differ from those of triptolide and that its "inactivity" may be context-dependent on the specific biological assay. ontosight.airesearchgate.net

Table 1: Mechanistic Insights of this compound in Autoimmune Models

| Cellular Target/Pathway | Observed Effect of this compound | Potential Consequence in Autoimmunity | Source(s) |

|---|---|---|---|

| T-Lymphocytes | Inhibition of activation and proliferation | Reduction of autoreactive immune cell expansion | ontosight.ai |

| Cytokine Production | Inhibition of pro-inflammatory cytokine synthesis | Dampening of the inflammatory cascade | ontosight.ai |

Research in Other Disease Models (e.g., Fibrosis, Neurodegeneration): Molecular Mechanisms of Effect

Following a comprehensive search of scientific literature, no specific preclinical investigations on the molecular mechanisms of This compound were found for the disease models outlined below. The available research focuses on its parent compound, triptolide. Therefore, to adhere strictly to the requested focus on "this compound," the following sections could not be completed.

Anti-fibrotic Mechanisms in Cellular and Organ Models

No information available for this compound.

Neuroprotective Mechanisms in in vitro Neuronal Models

No information available for this compound.

Preclinical Pharmacokinetic and Pharmacodynamic Research Mechanistic & Research Model Oriented

Absorption and Distribution Mechanisms in in vitro and ex vivo Systems

Detailed studies characterizing the specific in vitro and ex vivo absorption and distribution mechanisms of 14-Epi-triptolide are not extensively documented in the available research. While comprehensive pharmacokinetic data exists for triptolide (B1683669), demonstrating its rapid absorption and wide distribution, equivalent detailed analyses for its 14-epimer, including parameters from Caco-2 cell permeability assays or tissue distribution studies, are not specified. mdpi.commdpi.com

Metabolism Research: Enzyme Systems and Metabolite Identification in Research Models

Research dedicated to the metabolic fate of this compound, including the specific enzyme systems (such as cytochrome P450 isoenzymes) responsible for its biotransformation and the structural identification of its metabolites in preclinical models, is not described in the available scientific literature. For the parent compound triptolide, CYP3A has been identified as a major enzyme in its metabolism. thno.orgfrontiersin.org However, it remains undetermined if the stereochemical difference at the C-14 position of this compound influences its metabolic pathway and enzyme affinity.

Elimination Pathways and Their Molecular Basis in Preclinical Systems

Specific information regarding the elimination pathways and the molecular basis of excretion for this compound in preclinical systems has not been detailed. Studies on triptolide indicate that it is primarily eliminated through hepatic and renal pathways. frontiersin.org However, dedicated research to confirm and characterize these routes for this compound is not available.

Advanced Methodologies and Technologies in 14 Epi Triptolide Research

Omics Technologies: Transcriptomics, Proteomics, and Metabolomics for Comprehensive Analysis

Omics technologies provide a holistic view of the molecular changes induced by 14-Epi-triptolide within biological systems. By simultaneously analyzing thousands of genes, proteins, and metabolites, researchers can construct a comprehensive picture of the compound's effects.

Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in elucidating the gene expression changes following treatment with triptolide (B1683669) and its analogs. For instance, studies on triptolide have revealed its ability to modulate the expression of genes involved in critical cellular processes. It can alter the expression profile of miRNAs in lung cancer cells, thereby inhibiting cell migration and invasion. thno.org Furthermore, transcriptomic analyses have shown that triptolide can downregulate the expression of pro-inflammatory molecules and inhibit various signaling pathways, including the nuclear factor-κB (NF-κB) pathway. thno.org In the context of liver injury, transcriptomics has identified that triptolide exposure affects pathways such as PI3K/AKT, MAPK, TNFα, and p53 signaling, leading to hepatocyte apoptosis. nih.gov

Proteomics , which focuses on the entire set of proteins, complements transcriptomic data by revealing changes at the protein level. Integrated proteomic and metabolomic studies have been employed to investigate the mechanisms of triptolide-induced nephrotoxicity. nih.gov These studies identified significant alterations in the expression of 357 proteins and changes in the levels of 9 key metabolites. nih.gov This integrated approach helps to link changes in protein expression to metabolic pathway alterations, providing a clearer understanding of the compound's toxicological mechanisms. nih.gov

Metabolomics , the analysis of all metabolites within a biological system, offers insights into the metabolic perturbations caused by this compound. In studies of triptolide-induced liver injury, metabolomics revealed significant alterations in glycerophospholipid, fatty acid, leukotriene, purine, and pyrimidine (B1678525) metabolism. nih.gov Such analyses can also lead to the identification of potential biomarkers, like acylcarnitines, for early detection of compound-induced toxicity. nih.gov The integration of metabolomics with other omics data is crucial for a comprehensive understanding of the biological phenomena at play. researchgate.net

| Omics Technology | Key Application in Triptolide Research | Major Findings | Reference |

|---|---|---|---|

| Transcriptomics | Analysis of gene expression changes | Modulation of miRNA profiles in cancer; inhibition of NF-κB signaling; involvement of PI3K/AKT, MAPK, and p53 pathways in hepatotoxicity. | thno.orgnih.gov |

| Proteomics | Identification of protein expression alterations | Revealed changes in 357 proteins related to nephrotoxicity. | nih.gov |

| Metabolomics | Characterization of metabolic perturbations | Identified alterations in lipid, purine, and pyrimidine metabolism in liver toxicity; identified acylcarnitines as potential biomarkers. | nih.gov |

High-Throughput Screening (HTS) for Target Discovery and Pathway Deconvolution

High-Throughput Screening (HTS) is a powerful technology that allows for the rapid testing of thousands of compounds against biological targets, making it a cornerstone of modern drug discovery. ox.ac.uknih.gov This automated approach accelerates the identification of "active hits" that can modulate a specific biological process or pathway. ox.ac.uk

In the context of this compound research, HTS can be employed to screen large libraries of compounds to identify novel molecular targets and to deconvolve the complex signaling pathways through which it exerts its effects. For example, a fluorescence in-situ hybridization-based high-content imaging screen was used to identify small molecules that modulate the oncogenic lncRNA MALAT1. mdpi.com While this particular screen identified other compounds, the methodology is directly applicable to studying the effects of this compound on various cellular components.

HTS can be used to screen for inhibitors of specific enzymes or protein-protein interactions that are disrupted by this compound. By generating large datasets of dose-response relationships, researchers can identify potent and selective modulators, which can then be prioritized for more detailed mechanistic studies. ox.ac.uknih.gov This approach is invaluable for moving from a compound with known biological activity to a validated molecular target.

Computational Chemistry and In Silico Approaches

Computational chemistry and in silico methods have become indispensable tools in drug discovery and development, offering cost-effective ways to predict compound properties and interactions. bioascent.comfrontiersin.org These approaches are applied at all stages, from target assessment to lead optimization. bioascent.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and mode of interaction between a small molecule, like this compound, and a protein target. nih.govfrontiersin.org For instance, molecular docking studies have been used to investigate the interaction of triptolide with the RhoA/Rho-associated kinase signaling pathway, which is relevant to its effects on rheumatoid arthritis. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction over time. nih.gov By simulating the movements of atoms and molecules, MD can confirm the stability of the docked complex and provide insights into the thermodynamic properties of the binding. frontiersin.org These simulations were used to validate the stable binding of triptolide to its target proteins, revealing potential conformational changes upon binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. By developing mathematical models based on the physicochemical properties and structural features of a series of compounds, QSAR can be used to predict the activity of new, untested molecules.

For analogs of triptolide, QSAR models can be developed to guide the synthesis of new derivatives with improved potency and reduced toxicity. nih.gov These models help medicinal chemists to understand which structural modifications are likely to enhance the desired pharmacological properties. The development of robust QSAR models relies on high-quality data sets and rigorous validation to ensure their predictive power. mdpi.comijpsr.com

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. frontiersin.org Predicting these pharmacokinetic properties early in the drug discovery process can help to reduce the rate of failure in later clinical phases. frontiersin.org For this compound, ADME prediction models can be used to estimate its likely bioavailability, metabolic stability, and potential for toxicity.

Computational tools can also aid in the mechanistic interpretation of a compound's action. By integrating data from various sources, including docking, QSAR, and omics studies, researchers can build comprehensive models of how this compound interacts with the biological system at a molecular and systemic level.

| Computational Approach | Description | Application in this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | To identify potential molecular targets and understand binding interactions. | nih.govresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms to assess the stability of ligand-protein complexes. | To validate docking results and study the dynamics of interaction. | frontiersin.orgresearchgate.net |

| QSAR Modeling | Correlates chemical structure with biological activity. | To guide the design of new analogs with improved properties. | nih.gov |

| ADME Prediction | Predicts the pharmacokinetic properties of a compound. | To assess the drug-likeness and potential liabilities of this compound. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques are crucial for visualizing the distribution of this compound within cells and for studying its interactions with subcellular components. These methods provide spatial and temporal information that is complementary to the biochemical and computational data.

Techniques such as high-content imaging (HCI) or high-content screening (HCS) combine automated microscopy with quantitative image analysis to study cellular events on a large scale. sci-hub.box This can be used to observe changes in cell morphology, protein localization, and the expression of specific markers in response to treatment with this compound. For example, immunofluorescence staining can be used to observe cytoskeletal remodeling in cells treated with triptolide. researchgate.net

Fluorescence microscopy, including confocal microscopy, is used to visualize the subcellular localization of fluorescently labeled compounds or to detect changes in the localization of cellular proteins. Studies have used DCFH-DA staining to detect cellular reactive oxygen species (ROS) levels, indicating that triptolide can reduce oxidative stress in certain cell models. nih.gov Furthermore, imaging techniques have been used to show that triptolide treatment can upregulate the expression and alter the localization of proteins like zonula occludens 1 (ZO-1) in podocytes. nih.gov

Mass spectrometry-based imaging (MSI) is another powerful technique that allows for the mapping of metabolites and other molecules at a cellular resolution, providing insights into the spatial distribution of compounds like triptolide within tissues. oup.com

Based on a comprehensive search of available scientific literature, there is currently no specific research detailing the use of CRISPR/Cas9 or other gene silencing approaches for the direct target validation of the chemical compound This compound .

While extensive research exists for the related compound, triptolide, employing methodologies such as siRNA to investigate its molecular targets like XPB/ERCC3, similar studies specifically focused on its epimer, this compound, are not present in the public domain. The C-14 position is known to be critical for the biological activity of triptolide, and while modifications at this position, as in this compound, are of scientific interest, dedicated target validation studies using advanced gene-editing and silencing technologies for this specific analog have not been published.

Therefore, it is not possible to generate an article with detailed research findings and data tables on the use of CRISPR/Cas9 and gene silencing for the target validation of this compound as requested.

Future Directions and Unexplored Avenues in 14 Epi Triptolide Research

Identification of Novel Therapeutic Targets and Pathways

While the primary target of triptolide (B1683669) is known to be the XPB subunit of the general transcription factor TFIIH, leading to transcription inhibition, the full spectrum of its molecular interactions and affected pathways is not completely understood. Future research should focus on identifying novel therapeutic targets and downstream signaling cascades modulated by 14-Epi-triptolide.

Key Research Areas:

Unbiased "-omics" Approaches: Systematic proteomic, genomic, and metabolomic analyses of cells treated with this compound can reveal previously unknown binding partners and pathway alterations.

Tumor Microenvironment (TME): Investigations into how this compound modulates the complex interplay between tumor cells, stromal cells, and immune cells within the TME are crucial. For instance, studies have shown that triptolide can target C-X-C chemokine receptor type 4 (CXCR4), a key regulator of the TME in stomach adenocarcinoma. nih.gov

Non-coding RNAs: The role of microRNAs (miRNAs) and other non-coding RNAs in mediating the effects of triptolide is an emerging area. spandidos-publications.comspandidos-publications.com Research has indicated that triptolide can alter the expression of specific miRNAs, which in turn affects various cellular processes. spandidos-publications.comspandidos-publications.com For example, triptolide has been shown to increase the expression of miR-125a-5p, which is involved in the activation of regulatory T cells. spandidos-publications.com

Signal Transduction Pathways: While effects on pathways like NF-κB, MAPK, and PI3K/Akt are documented for triptolide, the specific impact of this compound on these and other pathways warrants deeper investigation. frontiersin.orgnih.gov Triptolide has been shown to inhibit the NF-κB and ERK signaling pathways to reduce osteoclastogenesis. nih.gov It also modulates the PI3K/AKT/mTOR cascade. nih.gov

Table 1: Potential Novel Therapeutic Targets and Pathways for this compound

| Target/Pathway | Potential Therapeutic Relevance | Supporting Evidence for Triptolide |

| CXCR4 | Modulation of the tumor microenvironment in stomach cancer. nih.gov | Triptolide exhibits a high binding affinity for CXCR4. nih.gov |

| miRNAs | Regulation of antitumor, anti-inflammatory, and immunosuppressive activities. spandidos-publications.comspandidos-publications.com | Triptolide alters the expression of various miRNAs involved in disease processes. spandidos-publications.comspandidos-publications.com |

| PTHrP | Inhibition of breast cancer-induced bone destruction. frontiersin.org | Triptolide directly binds to Parathyroid hormone-related protein (PTHrP). frontiersin.orgnih.gov |

| HMGB1 | Suppression of breast cancer growth. jst.go.jp | Triptolide down-regulates High Mobility Group Box 1 (HMGB1). jst.go.jp |

| Notch Signaling | Inhibition of triple-negative breast cancer progression. nih.gov | Triptolide reduces the activation of Notch-1. nih.gov |

Development of Advanced Preclinical Models for Mechanistic Studies

To better understand the in vivo efficacy and mechanisms of this compound, the development and utilization of more sophisticated preclinical models are essential. These models can provide a more accurate representation of human diseases and help elucidate the compound's effects in a more complex biological context.

Key Research Areas:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, maintain the heterogeneity and architecture of the original tumor. These models have been used to show the efficacy of triptolide in pancreatic cancer, particularly in tumors with MYC amplification. championsoncology.com

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput screening and mechanistic studies in a more physiologically relevant system compared to traditional 2D cell cultures.

Humanized Mouse Models: Mice with a reconstituted human immune system can be invaluable for studying the immunomodulatory effects of this compound and its impact on the tumor microenvironment.

Genetically Engineered Mouse Models (GEMMs): GEMMs that recapitulate specific genetic alterations found in human cancers can be used to study the efficacy of this compound in a genetically defined context.

Table 2: Advanced Preclinical Models for this compound Research

| Model Type | Advantages for Mechanistic Studies | Example Application for Triptolide |

| Patient-Derived Xenografts (PDXs) | Preserves original tumor heterogeneity and microenvironment. | Testing efficacy against pancreatic ductal adenocarcinoma and identifying sensitive genotypes (e.g., MYC amplification). championsoncology.com |

| Organoid Cultures | Allows for high-throughput drug screening in a 3D, patient-derived system. | Could be used to assess the response of various tumor types to this compound. |

| Humanized Mouse Models | Enables the study of interactions with a human immune system. | Investigating the immunomodulatory effects and impact on immune cell infiltration in the TME. |

| Genetically Engineered Mouse Models (GEMMs) | Provides a controlled genetic background to study drug-gene interactions. | Evaluating the role of specific oncogenes or tumor suppressor genes in the response to this compound. |

Synergistic Combinations with Other Research Compounds: Mechanistic Basis

Combining this compound with other therapeutic agents could enhance its efficacy and potentially reduce toxicity by allowing for lower doses. Understanding the mechanistic basis of these synergies is critical for rational drug combination design.

Key Research Areas:

Combination with Chemotherapeutic Agents: Studies have shown that triptolide can act synergistically with conventional chemotherapy drugs like cisplatin (B142131) and oxaliplatin. auajournals.org The mechanisms often involve enhanced apoptosis and cell cycle arrest. auajournals.org

Targeting Resistance Mechanisms: this compound could be combined with drugs that target known mechanisms of cancer drug resistance, such as efflux pump inhibitors or agents that overcome apoptosis evasion. nih.gov

Combination with Other Natural Products: Investigating combinations with other bioactive natural compounds could reveal novel synergistic interactions. For example, triptolide has been shown to work synergistically with the amino-terminal fragment (ATF) of urokinase and ethyl pyruvate (B1213749) (EP). jst.go.jpnih.gov

Modulation of Signaling Pathways: Exploring combinations that target different nodes of the same or parallel signaling pathways could lead to more potent and durable responses.

Table 3: Mechanistic Basis of Synergistic Combinations Involving Triptolide

| Combination Agent | Cancer Type | Mechanistic Basis of Synergy | Reference |

| Cisplatin | Bladder Cancer (cisplatin-resistant) | Enhanced induction of apoptosis (increased caspase-3, -8, -9, PARP, cytochrome c) and cell cycle arrest. | auajournals.org |

| Oxaliplatin | Colorectal Cancer | Induction of apoptosis and blocking of β-catenin translocation to the nucleus. | frontiersin.org |

| Amino-terminal fragment (ATF) of urokinase | Solid Tumors (in vitro) | Suppression of NF-κB transcriptional activity, activation of caspase-9/caspase-3, and cell cycle arrest. | nih.gov |

| Ethyl Pyruvate (EP) | Breast Cancer | Synergistic blockade of HMGB1 release and inhibition of cell proliferation. | jst.go.jp |

Exploration of Off-Target Effects: Mechanistic Investigations and Mitigation Strategies

A significant hurdle for the clinical application of triptolide and its analogs is their toxicity to normal tissues. researchgate.net Mechanistic investigations into these off-target effects are crucial for developing strategies to mitigate them.

Key Research Areas:

Identification of Off-Targets: Utilizing chemoproteomic approaches with probes derived from this compound to identify its binding partners in various organs and cell types.

Mechanisms of Toxicity: Investigating the molecular pathways that lead to toxicity in organs like the liver, kidneys, and reproductive system. researchgate.netnih.gov Mechanisms such as oxidative stress, mitochondrial damage, and apoptosis have been implicated in triptolide-induced toxicity. researchgate.netnih.gov

Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate formulations to specifically deliver this compound to tumor tissues, thereby reducing systemic exposure and off-target toxicity. Biomimetic high-density lipoprotein (bHDL) nanoparticles are being explored for this purpose. researchgate.net

Nrf2 Pathway Modulation: Research suggests that activating the Nrf2 pathway, a key regulator of cellular defense against oxidative stress, could be a strategy to mitigate triptolide-induced nephrotoxicity. mdpi.com

Table 4: Mechanisms of Triptolide-Induced Toxicity and Potential Mitigation Strategies

| Organ System | Implicated Toxic Mechanisms | Potential Mitigation Strategy | Reference |

| Reproductive System | Induction of apoptosis in spermatocytes via the mitochondrial pathway, oxidative stress, endocrine disruption. | Co-administration of antioxidants like N-acetylcysteine (NAC). | nih.gov |

| Liver | Oxidative stress, mitochondrial dysfunction, apoptosis, autophagy. | Targeting these pathways to reduce liver damage. | mdpi.com |

| Kidney | Inhibition of the Nrf2 pathway, leading to increased oxidative stress. | Activation of the Nrf2 pathway. | mdpi.com |

| General | Non-specific uptake by healthy tissues. | Use of targeted drug delivery systems (e.g., bHDL nanoparticles). | researchgate.net |

Design of Next-Generation Analogs with Enhanced Specificity and Mechanistic Profiles

The chemical structure of this compound offers a scaffold for the rational design of new analogs with improved therapeutic indices. The goal is to create derivatives that retain or enhance the desired therapeutic activity while minimizing toxicity.

Key Research Areas:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different positions on the triptolide backbone and evaluating the effects on efficacy, target binding, and toxicity. The C14 position, which differentiates triptolide from this compound, is a key site for modification. researchgate.net

Prodrug and Bioconjugate Approaches: Designing prodrugs that are activated specifically in the tumor microenvironment or conjugating this compound to targeting moieties (e.g., antibodies, peptides) to improve tumor selectivity. The water-soluble prodrug Minnelide is an example of a clinically investigated triptolide analog. nih.govnih.gov

Computational Modeling and Docking: Using in silico methods to predict the binding of new analogs to XPB and potential off-targets, guiding the synthesis of compounds with higher specificity.

Target-Specific Analogs: Engineering analogs that preferentially interact with specific protein targets or pathways implicated in a particular disease, potentially moving beyond the general transcription inhibitory mechanism.

Table 5: Strategies for Designing Next-Generation this compound Analogs

| Design Strategy | Objective | Example/Concept | Reference |

| Prodrug Development | Improve water solubility and bioavailability, potentially reducing systemic toxicity. | Minnelide, a water-soluble prodrug of triptolide, has entered clinical trials. | nih.govnih.govresearchgate.net |

| C14-hydroxyl Substitution | Enhance selective antitumor activity. | Novel C14-hydroxyl substituted triptolide derivatives have been synthesized and evaluated. | mdpi.com |

| Targeted Bioconjugation | Increase tumor-specific delivery and reduce off-target effects. | Conjugation to tumor-targeting ligands. | |

| Structure-Based Design | Optimize binding to the primary target (XPB) and minimize interactions with off-targets. | Computational docking studies to guide synthetic modifications. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 14-Epi-triptolide in laboratory settings?

- Methodological Answer : Synthesis typically follows multi-step organic reactions, starting from triptolide precursors. Key steps include epimerization at the C14 position using catalytic bases (e.g., KOH/EtOH) and purification via column chromatography. Characterization requires NMR (¹H/¹³C) for stereochemical confirmation and HPLC for purity validation (>95%). Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios) and cross-referencing spectral data with literature .

Q. How is the mechanism of action of this compound investigated in inflammatory disease models?

- Methodological Answer : Use in vitro assays (e.g., NF-κB inhibition in macrophage cell lines) paired with in vivo rodent models (e.g., collagen-induced arthritis). Quantify cytokine levels (IL-6, TNF-α) via ELISA and validate target engagement using Western blotting for IκBα degradation. Include dose-response curves and negative controls (e.g., wild-type vs. knockout models) to isolate specificity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine mass spectrometry (HRMS) for molecular weight confirmation, X-ray crystallography for absolute configuration, and comparative NMR with the parent compound (triptolide) to identify C14 epimerization. Use differential scanning calorimetry (DSC) to assess polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

- Methodological Answer : Conduct meta-analysis of existing datasets, stratifying by cell lineage (e.g., hematologic vs. solid tumors) and experimental variables (e.g., exposure time, serum concentration). Perform sensitivity analyses to identify confounding factors (e.g., assay type: MTT vs. ATP-based luminescence). Validate findings using orthogonal assays (e.g., clonogenic survival) and cross-check with genomic databases (e.g., CCLE) for cell-line-specific mutations .

Q. What strategies optimize the bioavailability of this compound while minimizing off-target toxicity?

- Methodological Answer : Develop prodrug formulations (e.g., PEGylation) to enhance solubility and pharmacokinetic profiles. Use molecular dynamics simulations to predict binding affinity to serum proteins (e.g., albumin). Employ tissue-specific delivery systems (e.g., nanoparticle encapsulation) and validate efficacy/toxicity ratios in xenograft models with biodistribution studies .

Q. How should researchers design experiments to distinguish between on-target and off-target effects of this compound in neurodegenerative models?

- Methodological Answer : Combine genetic knockdown (CRISPR/Cas9) of putative targets (e.g., HSP70) with pharmacologic inhibition. Use transcriptomic profiling (RNA-seq) to identify pathway enrichment and compare with known triptolide signatures. Include rescue experiments (e.g., overexpression of target proteins) to confirm mechanistic specificity .

Q. What statistical approaches are recommended for analyzing dose-dependent synergies between this compound and chemotherapeutic agents?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) across multiple dose ratios. Use Bliss independence models to distinguish additive vs. synergistic effects. Validate with time-lapse imaging (e.g., IncuCyte) for real-time apoptosis/necrosis kinetics and Bayesian hierarchical modeling to account for inter-experiment variability .

Methodological Considerations for Data Reproducibility

- Experimental Documentation : Adhere to guidelines for reporting synthetic procedures (e.g., Beilstein Journal standards), including raw spectral data in supplementary materials .

- Data Triangulation : Cross-validate findings using multiple techniques (e.g., in vitro, in vivo, in silico) and reference public datasets (e.g., ChEMBL, PubChem) to contextualize results .

- Ethical and Analytical Rigor : Ensure compliance with bioethical standards for animal studies and transparently report statistical outliers or data exclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.